2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline is complex. The SMILES string representation of the molecule isNc1ccc(OCC(F)(F)F)cc1
. This representation provides a text notation for chemical species, allowing molecules to be described using short ASCII strings.
Scientific Research Applications
Organocatalytic Oxidation
A study by Voutyritsa et al. (2017) developed an organocatalytic and environmentally friendly approach for the selective oxidation of substituted anilines, utilizing a 2,2,2-trifluoroacetophenone-mediated oxidation process. This method transforms substituted anilines into azoxybenzenes and nitro compounds, offering user-friendly protocols that can be easily scaled up (Voutyritsa, Theodorou, Kokotou, & Kokotos, 2017).
Direct Amination
Pastýříková et al. (2012) conducted direct amination with substituted benzenes, providing a method for efficient synthesis of benzimidazoles, quinoxalines, and benzotriazoles, using a similar chemical structure (Pastýříková, Iakobson, Vida, Pohl, & Beier, 2012).
Spectroscopic Investigation
Saravanan et al. (2014) carried out spectroscopic investigations on similar nitroanilines, providing insights into vibrational, structural, and electronic properties, which are crucial in understanding the molecular behavior of such compounds (Saravanan, Balachandran, & Viswanathan, 2014).
Aerobic Degradation Pathway
Khan et al. (2013) reported the biodegradation of a similar nitroaniline compound by Rhodococcus sp., demonstrating its potential use in environmental remediation of pollutants (Khan, Pal, Vikram, & Cameotra, 2013).
Catalytic Hydrogenation
Wei et al. (2014) and Shu et al. (2017) discussed the hydrogenation of nitroarenes using novel catalysts, highlighting the potential for efficient and selective synthesis of anilines, a process relevant to the chemical structure (Wei et al., 2014); (Shu et al., 2017).
Crystal and Molecular Structures
Butcher et al. (1992) analyzed the crystal and molecular structures of substituted paranitroanilines, which could offer valuable information for understanding the properties of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline (Butcher, Gilardi, Flippen-Anderson, & George, 1992).
Synthesis and Polymerization
Hobson et al. (1999) reported on the synthesis and sol-gel polymerization of similar nitroanilines, which could be relevant for the development of materials with specific optical or electrical properties (Hobson, Zieba, Prasad, & Shea, 1999).
Detection in Biological Material
Shormanov et al. (2016) explored the detection of a similar nitroaniline in biological material, which could be relevant for forensic or toxicological studies (Shormanov, Andreeva, & Omel'chenko, 2016).
Efficient Synthesis
Trofymchuk et al. (2012) discussed the synthesis of C-(2,2,2-trifluoroethyl)aniline isomers, demonstrating methods that could be applied to the synthesis of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline (Trofymchuk, Bezdudny, Pustovit, Lukin, Boyko, Chekotylo, Tolmachev, & Mykhailiuk, 2012).
Photoreleaser Bioconjugates
Navacchia et al. (2016) synthesized novel bioconjugates with anticancer activity using a derivative similar to 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline, highlighting its potential application in photochemotherapeutics (Navacchia, Fraix, Chinaglia, Gallerani, Perrone, Cardile, Graziano, Capobianco, & Sortino, 2016).
properties
IUPAC Name |
2-nitro-4-(2,2,2-trifluoroethoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-5-1-2-6(12)7(3-5)13(14)15/h1-3H,4,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGOUNGPWVVCMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(2,2,2-trifluoroethoxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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